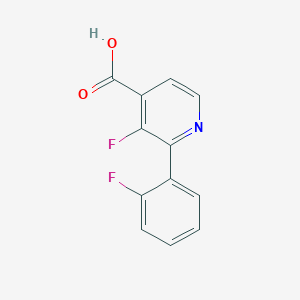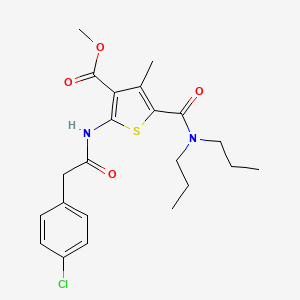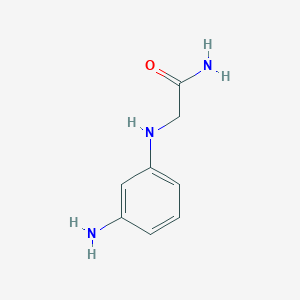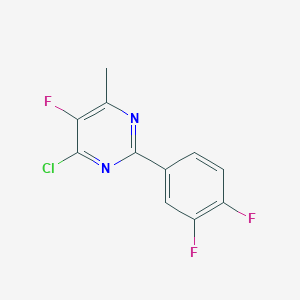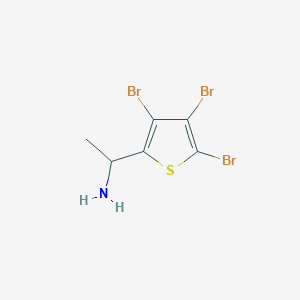
Tris(3-chloropropyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Borate esters with higher oxidation states.
Reduction: Reduced boron compounds.
Substitution: Substituted borate esters with different functional groups.
Applications De Recherche Scientifique
Tris(3-chloropropyl) borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.
Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.
Comparaison Avec Des Composés Similaires
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borane
- Tris(2-chloroethyl) borate
Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.
Propriétés
Numéro CAS |
7150-61-0 |
|---|---|
Formule moléculaire |
C9H18BCl3O3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tris(3-chloropropyl) borate |
InChI |
InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
Clé InChI |
HVMKUXICPDJZGB-UHFFFAOYSA-N |
SMILES canonique |
B(OCCCCl)(OCCCCl)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)


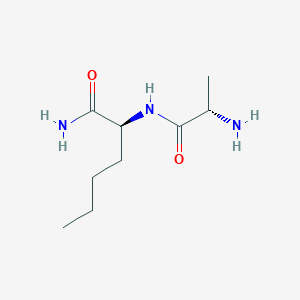

![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

